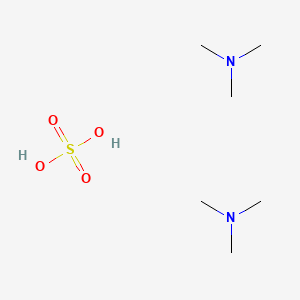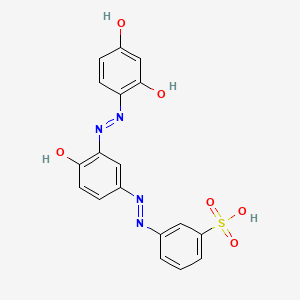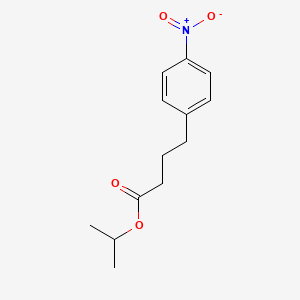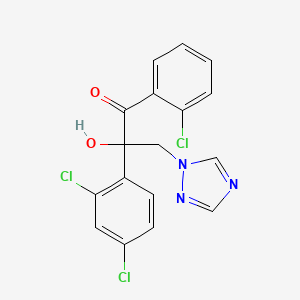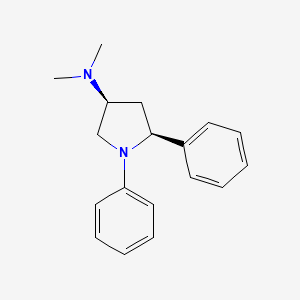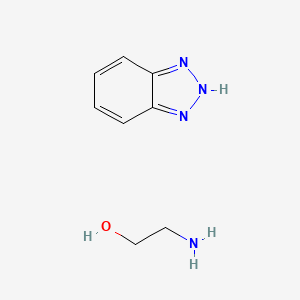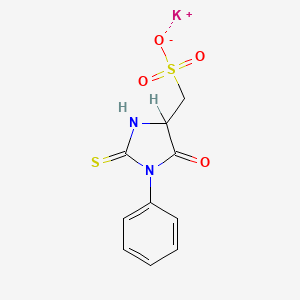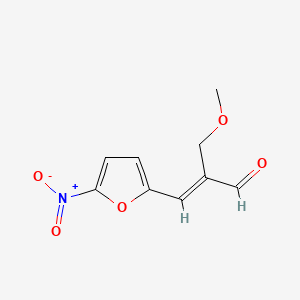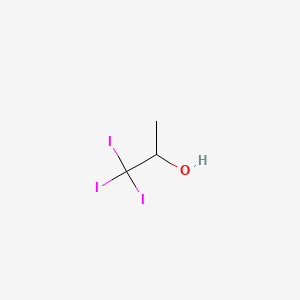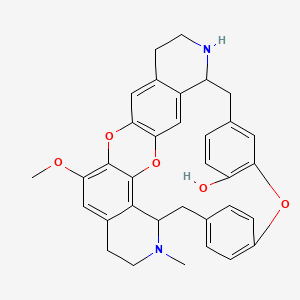
(+)-Cocsoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cocsoline is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cocsoline typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cocsoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in this compound is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
(+)-Cocsoline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (+)-Cocsoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, this compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
(+)-Cocsoline can be compared with other similar alkaloids, such as:
(-)-Cocsoline: The enantiomer of this compound, which may have different biological activities and properties.
Berberine: Another alkaloid with similar structural features but distinct biological effects.
Palmatine: A related compound with comparable chemical properties but different applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which distinguish it from other similar compounds.
Propriétés
Numéro CAS |
54352-70-4 |
|---|---|
Formule moléculaire |
C34H32N2O5 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol |
InChI |
InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3 |
Clé InChI |
AFGMWONXXNDGGE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



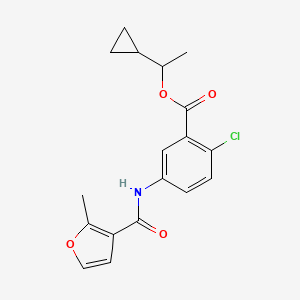
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
